(2-chloro-4-fluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
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Overview
Description
(2-chloro-4-fluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is an organic compound that features a pyrazole ring substituted with a 2-chloro-4-fluorophenyl group and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-4-fluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves the acylation of 3,5-dimethyl-1H-pyrazole with 2-chloro-4-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and consistency of the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-4-fluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methanone group can be reduced to a methanol derivative, or the pyrazole ring can be oxidized to introduce additional functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, such as biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organoboron compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
(2-chloro-4-fluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism by which (2-chloro-4-fluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone: A structurally similar compound used as an intermediate in the synthesis of zolazepam.
(2-chloro-4-fluorophenyl)(1H-pyrazol-1-yl)methanone: Lacks the dimethyl substitution on the pyrazole ring, leading to different chemical properties and reactivity.
Uniqueness
(2-chloro-4-fluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dimethyl substitution on the pyrazole ring also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O/c1-7-5-8(2)16(15-7)12(17)10-4-3-9(14)6-11(10)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIARKUKQSVUPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=C(C=C2)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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